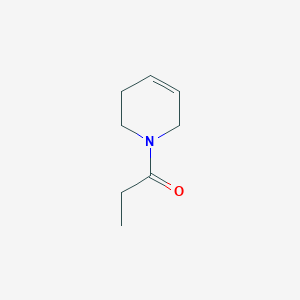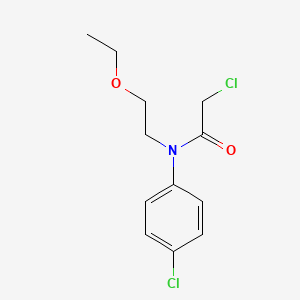![molecular formula C13H17N B7638560 2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)
2-Benzyl-2-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-azabicyclo[4.1.0]heptane, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential as a psychoactive drug and its potential use in medicinal chemistry. BZP has been found to have stimulant effects similar to those of amphetamines, and it has been used recreationally as a party drug. However, in recent years, researchers have been exploring its potential as a therapeutic agent for various medical conditions.
Mechanism of Action
The exact mechanism of action of 2-Benzyl-2-azabicyclo[4.1.0]heptane is not fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This results in increased alertness, energy, and euphoria.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its stimulant effects, this compound has been found to increase heart rate and blood pressure, as well as cause sweating and pupil dilation. It has also been found to have an effect on the immune system, with studies suggesting that it may have anti-inflammatory and immunomodulatory properties.
Advantages and Limitations for Lab Experiments
2-Benzyl-2-azabicyclo[4.1.0]heptane has several advantages for lab experiments, including its relative ease of synthesis and its potential as a therapeutic agent. However, there are also limitations to its use, including its potential for abuse and its stimulant effects, which may make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research on 2-Benzyl-2-azabicyclo[4.1.0]heptane. One area of interest is its potential as a therapeutic agent for various medical conditions, including depression, anxiety disorders, and inflammatory diseases. Additionally, researchers may continue to explore its mechanism of action and its effects on the immune system. Finally, there may be interest in developing new synthetic compounds based on this compound that have improved therapeutic properties and fewer side effects.
Synthesis Methods
2-Benzyl-2-azabicyclo[4.1.0]heptane can be synthesized through several methods, including the reaction of benzyl chloride with piperazine, or the reaction of benzyl cyanide with piperazine. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-Benzyl-2-azabicyclo[4.1.0]heptane has been the subject of numerous scientific studies, with researchers exploring its potential as a therapeutic agent. For example, this compound has been found to have anti-inflammatory properties, and it has been investigated as a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
2-benzyl-2-azabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-5-11(6-3-1)10-14-8-4-7-12-9-13(12)14/h1-3,5-6,12-13H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEYQFKTFZUCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2N(C1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-imidazo[1,2-a]pyridin-2-yl-N-(3-methylphenyl)acetamide](/img/structure/B7638480.png)
![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)

![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)



![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)

![4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)



